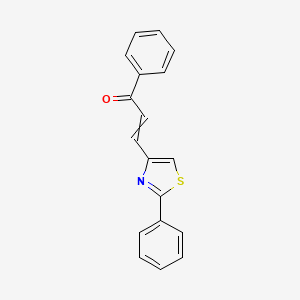
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to both the thiazole ring and the prop-2-en-1-one moiety
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The thiazole ring in the compound can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating nature of the sulfur atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of other thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its potential to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . In cancer cells, the compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one can be compared with other thiazole derivatives such as:
2-Phenyl-1,3-thiazole-4-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
4-Phenyl-1,3-thiazole-2-amine: Known for its antileishmanial activity, this compound has a different substitution pattern on the thiazole ring but exhibits similar biological activities.
1-Benzoyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea: This compound has a thiourea group attached to the thiazole ring and is used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-one moiety, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
116227-86-2 |
|---|---|
Molekularformel |
C18H13NOS |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H13NOS/c20-17(14-7-3-1-4-8-14)12-11-16-13-21-18(19-16)15-9-5-2-6-10-15/h1-13H |
InChI-Schlüssel |
LEDCZKLWQJHQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C=CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
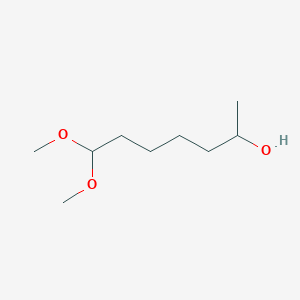
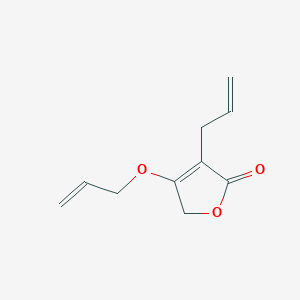

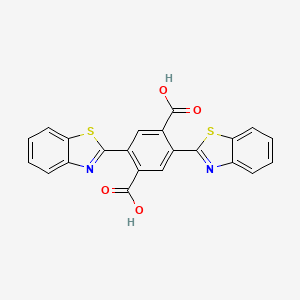
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
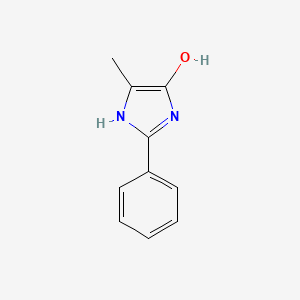
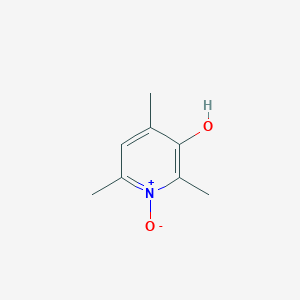
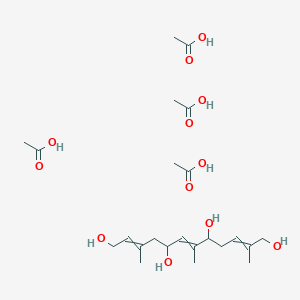
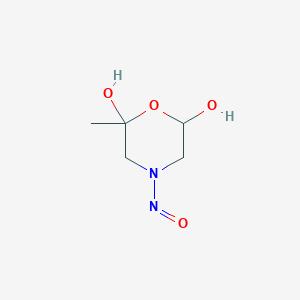
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
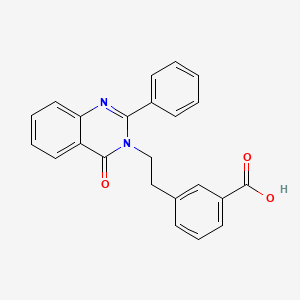
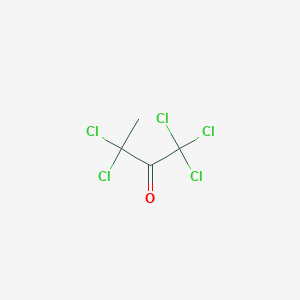
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
